molecular formula C14H19N3O4 B125098 N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide CAS No. 227200-81-9

N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Cat. No. B125098
CAS RN: 227200-81-9
M. Wt: 293.32 g/mol
InChI Key: BIHYNNJDBGGTOE-ZDUSSCGKSA-N
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Description

The compound “N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide” does not have a detailed description available in the sources I searched .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched .


Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the sources I searched .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented. The molecular formula is C14H18FN3O4 and the molecular weight is 311.31 g/mol .

Scientific Research Applications

Pharmaceutical Research and Development

This compound is utilized in the development of new pharmaceuticals. As an impurity of Linezolid, it plays a crucial role in the synthesis and quality control of this antibiotic. It’s used in method validation, stability studies, and the identification of unknown impurities .

Antimicrobial Efficacy Studies

Linezolid impurities are studied for their antimicrobial properties. Researchers investigate the efficacy of these compounds against various bacteria, including multi-drug resistant strains, to understand their potential as alternative treatments .

Genotoxicity Assessment

In the pharmaceutical industry, assessing the genotoxic potential of compounds is vital. Linezolid impurities, including this compound, are examined for their genotoxic effects, which is essential for drug safety evaluations .

Analytical Benchmarking

This compound serves as a reference standard in analytical chemistry. It helps in the calibration of instruments and comparison of analytical methods to ensure the accuracy and precision of chemical analyses .

Drug Metabolism and Pharmacokinetics (DMPK)

The compound is used in DMPK studies to understand the metabolic pathways of Linezolid. It aids in identifying metabolites and understanding the pharmacokinetics of drugs .

Quality Control (QC)

In QC laboratories, this compound is used to ensure the purity and consistency of Linezolid batches. It’s a critical component in the QC process for detecting and quantifying impurities .

Method Validation

It’s employed in validating analytical methods. This includes testing the method’s reliability for detecting Linezolid impurities during the drug manufacturing process .

Stability Testing

The stability of pharmaceuticals is tested over time under various conditions. This compound is used in stability testing to monitor the degradation of Linezolid and ensure its shelf life .

Mechanism of Action

The mechanism of action of this compound is not documented in the sources I searched .

Safety and Hazards

The safety and hazards associated with this compound are not documented in the sources I searched .

Future Directions

The future directions for the research and development of this compound are not documented in the sources I searched .

properties

IUPAC Name

N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-10(19)16-8-13-9-17(14(20)21-13)12-4-2-11(3-5-12)15-6-7-18/h2-5,13,15,18H,6-9H2,1H3,(H,16,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHYNNJDBGGTOE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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